1,5,9-Triazacyclotetradecane
Description
Properties
CAS No. |
61205-26-3 |
|---|---|
Molecular Formula |
C11H25N3 |
Molecular Weight |
199.34 g/mol |
IUPAC Name |
1,5,9-triazacyclotetradecane |
InChI |
InChI=1S/C11H25N3/c1-2-6-12-8-4-10-14-11-5-9-13-7-3-1/h12-14H,1-11H2 |
InChI Key |
ZLVPFBFDQRIKTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCCCNCCCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Nitrogen Donors: 1,5,9-Triazacyclododecane provides three nitrogen donors, enabling tridentate coordination, while cyclen offers four nitrogen donors for tetradentate binding. This difference impacts metal complex geometry and catalytic site accessibility .
- Physical Form : The oily nature of 1,5,9-Triazacyclododecane contrasts with the solid forms of cyclen and DiBOC-TACD, influencing solubility and handling in synthetic applications .
Coordination Chemistry and Catalytic Activity
The zinc(II) complex of 1,5,9-Triazacyclododecane exhibits a unique coordination environment due to its tridentate binding, leaving additional sites on the metal center for substrate interaction. This structural feature is critical for its catalytic efficiency in ester hydrolysis, mimicking the active site of carbonic anhydrase . In contrast, cyclen’s tetradentate coordination often saturates the metal’s coordination sphere, limiting substrate access and reducing catalytic versatility .
Table 2: Catalytic Performance of Zinc-1,5,9-Triazacyclododecane Complex
| Substrate | Reaction Conditions | Rate Constant (k, s⁻¹) | Mechanism |
|---|---|---|---|
| Phenyl acetate | pH 7.4, aqueous | $2.5 \times 10^{-3}$ | Nucleophilic attack at coordinated ester |
Comparative kinetic data for cyclen-based complexes are absent in the provided evidence, but the tridentate design of 1,5,9-Triazacyclododecane likely offers superior catalytic flexibility.
Q & A
Q. What methodologies resolve spectral overlaps in characterizing this compound’s protonation states?
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